Boc-D-Tyr-OMe
Overview
Description
“®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C15H21NO5 . It has a molecular weight of 295.34 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 295.34 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and require experimental data for accurate determination.
Scientific Research Applications
Sorption and Environmental Behavior
- Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals provides insights into the environmental behavior of similar compounds. It highlights the significance of soil parameters like pH and organic carbon content in determining the sorption efficiency, which can be relevant for understanding how related compounds, including "(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate", might interact with environmental matrices (Werner, Garratt, & Pigott, 2012).
Biodegradation and Fate in Environmental Systems
- A review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights microbial capacities to degrade similar ether compounds. This insight could be extrapolated to understand the microbial degradation pathways that might be relevant for "(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate" in environmental settings (Thornton et al., 2020).
Antioxidant Properties and Potential Health Benefits
- Studies on compounds like raspberry ketone, which shares a phenolic structure similar to the hydroxyphenyl group in "(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate", suggest potential antioxidant activities. These activities are mediated through increasing antioxidant capacities and regulating lipid peroxidation, indicating potential health benefits of structurally similar compounds (Lim & Choi, 2021).
Implications in Drug Synthesis
- Levulinic acid, used in drug synthesis, highlights the utility of compounds with functional groups for synthesizing value-added chemicals and drugs. Given the functional groups in "(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate", it could similarly serve as a precursor or intermediate in drug synthesis processes (Zhang et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-D-Tyr-OMe, also known as Boc-D-tyrosine methyl ester or ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is a compound used in peptide synthesis
Mode of Action
The compound is used in the synthesis of peptides, where it acts as a building block. It interacts with other amino acids to form peptide bonds, contributing to the formation of larger peptide chains .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would be determined by the properties of the final peptide product .
Result of Action
The result of this compound’s action is the formation of peptide bonds, contributing to the synthesis of peptides or proteins. The molecular and cellular effects of its action would depend on the function of the final peptide product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants in the peptide synthesis process .
Properties
IUPAC Name |
methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426793 | |
Record name | Boc-D-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76757-90-9 | |
Record name | Boc-D-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: Why was Boc-D-tyrosine methyl ester chosen as a starting material in this research, instead of the more common O-benzyl-N-Boc-D-tyrosine?
A1: The researchers specifically aimed to avoid the cumbersome synthesis of O-benzyl-N-Boc-D-tyrosine. [] Utilizing Boc-D-tyrosine methyl ester, where the phenolic OH group of tyrosine remains unprotected, allowed for a more straightforward synthetic route. This strategy simplifies the process by eliminating the need for protection and deprotection steps associated with the phenolic OH group.
Q2: How was the stereochemistry of the target compound (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid (AHpHBA) controlled using Boc-D-tyrosine methyl ester as a starting material?
A2: While Boc-D-tyrosine methyl ester provides the chirality at the α-carbon (derived from D-tyrosine), the synthesis involves the formation of a new chiral center. The reduction of the aldehyde intermediate (derived from Boc-D-tyrosine methyl ester) with DiBAL leads to a mixture of diastereomers of AHpHBA. [] The desired (2S,3R)-AHpHBA diastereomer was then separated from the mixture using chromatography.
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